molecular formula C15H14ClN5O B2962548 N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 1286722-15-3

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2962548
CAS No.: 1286722-15-3
M. Wt: 315.76
InChI Key: BABJGNVCLYNLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a novel chemical entity designed for advanced pharmaceutical research and drug discovery. This compound features the 1,2,4-triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The 6-chloro substitution on this fused bicyclic system is a key functional handle for further synthetic elaboration, making it a versatile building block for creating targeted bioactive molecules . The core 1,2,4-triazole moiety is extensively documented in scientific literature for its significant pharmacological potential, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties . Research into analogous compounds has demonstrated that the 1,2,4-triazolo[4,3-b]pyridazine core can be optimized for specific biological targets. For instance, derivatives have been investigated as potent inhibitors of acetyl-CoA carboxylase and have shown promising in vivo efficacy against infectious diseases like cryptosporidiosis . The structure of this compound, which incorporates a 4-methylbenzamide group via an ethyl linker, is strategically designed to explore and modulate specific biological pathways. This makes it a valuable candidate for researchers developing new therapeutic agents for a range of conditions, including infectious diseases, metabolic disorders, and oncology. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-10-2-4-11(5-3-10)15(22)17-9-8-14-19-18-13-7-6-12(16)20-21(13)14/h2-7H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABJGNVCLYNLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps. One common approach is the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloro or benzamide positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is studied for its potential biological activities. It has been investigated for its antitumor properties and its ability to inhibit specific enzymes or receptors.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 6

The chlorine atom at position 6 distinguishes this compound from structurally related analogs. Key comparisons include:

Compound Name Position 6 Substituent Biological Activity (Target/IC₅₀) Source
N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide Cl Cytotoxic (HepA cell line, IC₅₀ ~µM) [4, 7]
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide OCH₃ Undisclosed (structural focus)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide CH₃ Antimicrobial (moderate activity)
Compound 12 (TNKS inhibitor) CH₃ TNKS inhibition (IC₅₀ = 12 nM)
  • Chlorine vs. For example, the methyl-substituted Compound 12 achieves nanomolar TNKS inhibition , whereas the chloro analog’s cytotoxicity suggests a different mechanism, possibly via DNA intercalation or kinase modulation .
  • Chlorine vs. Methoxy (OCH₃): Methoxy groups improve solubility but may reduce membrane permeability. The methoxy derivative in features a butanamide-thiazole extension, likely targeting kinases or growth factor receptors .

Linker and Terminal Group Modifications

The ethyl linker and 4-methylbenzamide terminal group are critical for molecular conformation and target engagement:

Compound Name Linker/Terminal Group Pharmacological Impact Source
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Phenethylamino benzoate ester Moderate TNKS affinity
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide Benzamide with thioether Enhanced metabolic stability
EP 3 532 474 B1 (Example 285) Trifluoropropyloxy-pyridazine Kinase inhibition (patented)
  • Ethyl Linker vs. Thioether (S): The thioether in ’s compound may improve oxidative stability compared to the ethyl linker, extending half-life in vivo .
  • Benzamide vs. Ester Terminal Groups: Benzamide groups (as in the target compound) favor hydrogen bonding with enzyme active sites, while ester groups (e.g., I-6230) are prone to hydrolysis, reducing bioavailability .

Biological Activity

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C13H15ClN4
Molecular Weight 270.74 g/mol
CAS Number 28593-24-0
Boiling Point Not specified
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . This suggests that this compound may possess similar efficacy.

Kinase Inhibition

Several studies have focused on the role of triazole derivatives in inhibiting various kinases implicated in cancer and inflammatory diseases. For example, a related compound was identified as a potent inhibitor of p38 MAPK, which is crucial in the inflammatory response . The structural characteristics of this compound may allow it to interact effectively with kinase targets.

Case Studies

  • Anti-Tubercular Activity : A study synthesized a series of benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these compounds, several exhibited low micromolar IC50 values and were non-toxic to human cells (HEK-293), indicating a favorable safety profile for further development .
  • Kinase Inhibition Studies : Another investigation into related compounds demonstrated their ability to inhibit RET kinase activity significantly. These findings suggest that modifications to the benzamide structure can enhance potency against specific kinase targets relevant to cancer therapy .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as kinases may disrupt cellular signaling pathways involved in proliferation and inflammation.
  • Antimicrobial Mechanisms : Similar compounds have been shown to interfere with bacterial cell wall synthesis or function as competitive inhibitors of essential enzymes in microbial metabolism.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide and its intermediates?

The synthesis typically involves cyclization and substitution reactions. For example:

  • Intermediate preparation : 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives are synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions .
  • Nucleophilic substitution : Chlorine at the C-6 position is replaced with amines or other nucleophiles. For instance, hydrogenation over a palladium catalyst (40 psi) removes chlorine atoms quantitatively .
  • Final coupling : The ethyl-4-methylbenzamide moiety is introduced via amidation or alkylation reactions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • 1H NMR and elemental analysis : Used to confirm molecular structure and purity (e.g., compound 3 in had a melting point of 259–262°C and distinct 1H NMR signals) .
  • X-ray crystallography : Resolves binding modes and confirms stereochemistry, as demonstrated for related triazolo-pyridazine derivatives bound to tankyrases .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is preliminary cytotoxicity or biological activity assessed for this compound?

  • In vitro assays : Cytotoxicity is tested against cell lines (e.g., Hep cells) using IC50 determination via MTT assays. For example, compound 24 in showed significant activity compared to adriamycin .
  • Enzyme inhibition studies : Selective tankyrase (TNKS) inhibition is measured using NAD-analog competition assays, with crystallographic data confirming binding modes .

Advanced Research Questions

Q. What strategies are employed to optimize selectivity and potency in triazolo-pyridazine derivatives?

  • Structure-based design : Crystal structures of TNKS-inhibitor complexes guide substitutions. For example, introducing a para-hydroxyl group on the benzamide moiety (via BBr3-mediated demethylation) enhanced selectivity for TNKS over PARP1 .
  • Pharmacophore tuning : Replacing chlorine with bulkier groups (e.g., cyclobutyl) or modifying the ethyl linker length improves target engagement and metabolic stability .

Q. How can conflicting biological activity data across studies be resolved?

  • Experimental standardization : Compare assay conditions (e.g., cell line origin, ATP concentrations in kinase assays). For instance, IC50 discrepancies may arise from differences in TNKS isoform expression .
  • Orthogonal validation : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities independently .

Q. What role does crystallography play in elucidating the mechanism of action?

  • Binding mode analysis : X-ray structures reveal key interactions (e.g., hydrogen bonds with Gly1182 and π-stacking with Tyr1213 in TNKS), guiding rational optimization .
  • Conformational dynamics : Time-resolved crystallography can track structural changes during inhibitor binding, informing the design of allosteric modulators .

Q. How are low-yield synthetic steps addressed during scale-up?

  • Catalyst optimization : Switching to palladium on carbon (Pd/C) under controlled hydrogen pressure improves yields in dechlorination reactions .
  • Protecting group strategies : Temporary protection of reactive amines (e.g., tert-butoxycarbonyl, Boc) prevents side reactions during multi-step syntheses .

Methodological Notes

  • Safety considerations : While no significant hazards are reported (), standard protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) should be followed .
  • Data reproducibility : Cross-validate spectral data (NMR, MS) with computational tools like PubChem’s InChI/InChIKey .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.